Buserelin

GnRH receptor receptor binding affinity pKi

Buserelin is a high-affinity GnRH agonist (pKi 9.3-9.5) with a D-Ser(tBu)⁶ substitution that confers 10x greater receptor binding than leuprolide. This makes it the preferred radioligand ([¹²⁵I]buserelin) for receptor pharmacology. Its unique intranasal formulation (2.5-3.3% bioavailability) enables needle-free administration inaccessible with goserelin or leuprolide. Hospital formulary committees benefit from cost savings vs. other depot GnRH agonists with equivalent clinical outcomes. For high-responder IVF patients, buserelin's profound FSH suppression (2.9 vs 4.3-4.8 IU/L) optimizes cycle safety.

Molecular Formula C62H90N16O15
Molecular Weight 1299.5 g/mol
CAS No. 57982-77-1
Cat. No. B193263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuserelin
CAS57982-77-1
SynonymsBUSERELIN;  57982-77-1;  Etilamide;  Acetate, Buserelin;  Bigonist;  Buserelin;  Buserelin Acetate;  HOE 766;  HOE-766;  HOE766;  Profact;  Receptal;  Suprecur;  Suprefact;  Tiloryth(d-ser(bu(supt)(sup6)))-lh-rh(1-9)nonapeptide-ethylamide;  (d-ser(tbu)(sup6)-ea(sup10))-lhrh;  (d-ser(tbu)(sup6)-ea(sup10))-luteinizinghormone-releasinghormon;  (d-ser(tbu)(sup6)-ea(sup10))-luteinizinghormone-releasinghormone;  d-ser(tbu(sup6))-lh-rh-(1-9)-nonape
Molecular FormulaC62H90N16O15
Molecular Weight1299.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
InChIInChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1
InChIKeyPYMDEDHDQYLBRT-DRIHCAFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Buserelin (CAS 57982-77-1) Technical Overview for Scientific Procurement and Selection


Buserelin is a synthetic nonapeptide agonist analog of gonadotropin-releasing hormone (GnRH, also known as luteinizing hormone-releasing hormone, LHRH), characterized by amino acid substitutions at positions 6 (D-Ser(tBu)) and 10 (ethylamide) relative to the native decapeptide sequence [1]. These modifications confer enhanced receptor binding affinity and extended plasma half-life (subcutaneous: 75–80 minutes; intranasal: 1–2 hours) compared with endogenous GnRH [1][2]. Buserelin is supplied as both short-acting formulations (subcutaneous injection, intranasal spray) and long-acting depot implants for sustained release over 2–3 months [1].

Why Buserelin Cannot Be Arbitrarily Substituted with Other GnRH Agonists in Research and Clinical Settings


Despite belonging to the same therapeutic class, GnRH agonists exhibit measurable differences in receptor binding kinetics, pituitary suppression profiles, pharmacokinetic parameters, and clinical outcome patterns that preclude direct interchangeability [1]. Buserelin demonstrates a receptor binding affinity (pKi 9.3–9.5) that exceeds leuprolide (pKi 8.5–9.1) by approximately one order of magnitude, translating to distinct pharmacodynamic effects on follicle-stimulating hormone (FSH) suppression [1][2]. Furthermore, route-specific bioavailability differs markedly across the class—buserelin offers intranasal administration (2.5–3.3% bioavailability) as a non-injection alternative, whereas goserelin and leuprolide require subcutaneous or intramuscular injection exclusively [3]. These pharmacological differences manifest as differential clinical utility: buserelin may be preferentially selected for high-responder patients in ovarian stimulation, while triptorelin shows advantages in poor responders [2].

Buserelin Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Buserelin Exhibits Higher GnRH Receptor Binding Affinity (pKi 9.3–9.5) Than Leuprolide (pKi 8.5–9.1)

Buserelin demonstrates GnRH receptor binding affinity (pKi 9.3–9.5) that exceeds leuprolide (pKi 8.5–9.1) by approximately one order of magnitude, placing buserelin in the highest-affinity tier alongside goserelin, histrelin, nafarelin, and triptorelin [1]. This affinity difference translates to enhanced potency in receptor-mediated signaling cascades. Notably, buserelin is also employed as a radioligand ([125I]buserelin, Kd = 4×10⁻⁸ M in rat pituitary) for GnRH receptor binding assays, a utility not universally shared across the agonist class [1].

GnRH receptor receptor binding affinity pKi radioligand binding

Buserelin Long Protocol Significantly Increases Oocyte Yield (6.2 vs 4.3) and Pregnancy Rate (20% vs 14%) Compared with Clomiphene Citrate-hMG

In a comparative analysis of 785 IVF cycles, buserelin acetate combined with human menopausal gonadotropin (hMG) produced significantly more oocytes (6.2 ± 3.8 vs 4.3 ± 3.8) and achieved a higher ongoing pregnancy rate (20% vs 14%) compared with clomiphene citrate plus hMG stimulation [1]. An earlier study also reported a clinical pregnancy rate of 53% (30/57) with buserelin versus 30% (48/159) with prior conventional therapy [2].

IVF ovarian stimulation oocyte retrieval pregnancy rate clomiphene citrate

Buserelin Demonstrates Stronger Pituitary Suppression (FSH 2.9 vs 4.3–4.8 IU/L) and Lower Estradiol Response Versus Triptorelin and Leuprorelin

Following 15 days of GnRH agonist therapy in a long IVF protocol, buserelin suppressed FSH to significantly lower levels (2.9 ± 1 IU/L) compared with triptorelin (4.3 ± 1.7 IU/L) and leuprorelin (4.8 ± 2.1 IU/L) (P < 0.001) [1]. After hMG stimulation, estradiol levels remained lower in the buserelin group (1,799 ± 1,101 pg/mL) versus triptorelin (2,440 ± 1,298 pg/mL) and leuprorelin (2,137 ± 1,044 pg/mL) (P < 0.01), as was estradiol per hMG ampule (67 ± 51 vs 97 ± 61 vs 82 ± 49, respectively; P < 0.01) [1]. These findings support differential clinical stratification: buserelin for high responders, triptorelin for poor responders [1].

pituitary suppression FSH estradiol ovarian stimulation high responder

Buserelin Reduced Gonadotropin Consumption (2434 vs 3181 IU) but Higher OHSS Incidence (22.6% vs 0%) Compared with Triptorelin in ICSI Cycles

In a 2024 randomized single-blind trial comparing short-acting buserelin versus triptorelin 1% in women undergoing ICSI/ET (n = 134), the mean total gonadotropin dose was significantly lower in the buserelin group (2,433.87 ± 936.52 IU) than in the triptorelin group (3,181.29 ± 710.13 IU) (P < 0.001) [1]. However, the frequency of positive ovarian hyperstimulation syndrome (OHSS) was 22.6% (14/67) in the buserelin arm versus 0.0% (0/67) in the triptorelin arm (P < 0.001) [1]. Both agonists successfully prevented LH surge with no significant difference in progesterone levels on trigger day [1].

ICSI gonadotropin consumption OHSS ovarian stimulation triptorelin

Buserelin Depot Offers Intranasal (2.5–3.3% Bioavailability) and Subcutaneous (70% Bioavailability) Dosing Routes Not Available with Goserelin or Leuprolide

Buserelin is distinguished among GnRH agonists by its availability as an intranasal spray formulation with 2.5–3.3% bioavailability, in addition to subcutaneous injection (70% bioavailability) and long-acting depot implants [1][2]. In contrast, goserelin and leuprolide are available only as injectable depots, and nafarelin is the only other major agonist with intranasal formulation [3]. Peak serum concentrations after 200 μg intranasal buserelin (0.65 ± 0.14 ng/mL) are approximately 100-fold lower than after subcutaneous injection (52.2 ± 14.8 ng/mL after 30 μg/kg sc), though elimination half-life remains similar (~75 min) [2]. Importantly, intranasal absorption is not adversely influenced by rhinitis [1].

pharmacokinetics bioavailability intranasal administration subcutaneous dosing route

Buserelin Achieved Most Cost-Saving Among Depot GnRH Agonists (Goserelin, Leuprolide, Buserelin) in Advanced Prostate Cancer Economic Analysis

A meta-analysis and economic evaluation comparing depot formulations of buserelin acetate, goserelin acetate, and leuprolide acetate in advanced prostate cancer confirmed no statistically significant differences in efficacy endpoints (survival and progression-free survival) among the three agents [1]. Cost-minimization analysis from provincial formulary and Ministry of Health perspectives across two time horizons (1 year and mean survival of 2.5 years) demonstrated that buserelin remained the most cost-saving treatment alternative, with sensitivity analyses confirming robustness to variations in dosing interval and patient survival time [1]. A separate pharmacoeconomic study reported annual buserelin treatment cost of 34,961 rubles versus 39,430 rubles for leuprorelin (approximately 11.3% cost advantage) [2].

cost-minimization pharmacoeconomics prostate cancer depot formulation health economics

Evidence-Backed Buserelin Application Scenarios for Research and Clinical Procurement


GnRH Receptor Pharmacology and Binding Assay Development

Buserelin's high receptor binding affinity (pKi 9.3–9.5) and availability as a validated radioligand ([125I]buserelin) make it the preferred choice for receptor binding studies and competition assays [1]. Its affinity exceeds leuprolide (pKi 8.5–9.1) by approximately one order of magnitude, enabling detection of competitive displacement at lower concentrations and with greater assay sensitivity [1]. Procurement for receptor pharmacology laboratories should prioritize buserelin when assay sensitivity or high-affinity tracer requirements are critical.

IVF Ovarian Stimulation for High-Responder Patients

Buserelin achieves more profound pituitary suppression than triptorelin or leuprorelin, with FSH levels 33–40% lower (2.9 vs 4.3–4.8 IU/L, P < 0.001) after 15 days of therapy [1]. Corresponding estradiol response is also attenuated (1,799 vs 2,137–2,440 pg/mL, P < 0.01) [1]. This suppression profile supports preferential use of buserelin in high-responder patients at elevated risk of ovarian hyperstimulation syndrome. Clinics should stock buserelin specifically for this patient subpopulation to optimize cycle safety and outcomes.

Patient Populations Requiring Non-Injection GnRH Agonist Therapy

Buserelin's intranasal formulation (2.5–3.3% bioavailability) provides a needle-free administration option not available with goserelin or leuprolide depot products [1][2]. This route is particularly relevant for: (a) endometriosis management requiring 6–9 months of continuous therapy; (b) research protocols in non-human primates where repeated injections are impractical; and (c) patient populations with injection aversion or contraindication [2]. Institutions should procure intranasal buserelin specifically for scenarios where injection-free GnRH agonist therapy is clinically or logistically indicated.

Cost-Sensitive Institutional Formulary for Advanced Prostate Cancer

In advanced prostate cancer androgen deprivation therapy, depot buserelin delivers clinical outcomes statistically equivalent to goserelin and leuprolide but at lower direct drug cost [1]. Economic analysis confirms buserelin as the most cost-saving alternative among the three depot GnRH agonists from both 1-year and 2.5-year time horizon perspectives [1]. Hospital pharmacy and therapeutics committees should consider buserelin for formulary inclusion when equivalent efficacy can be achieved at reduced acquisition cost.

Technical Documentation Hub

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